molecular formula C16H32O3 B1252884 2S-hydroxyhexadecanoic acid

2S-hydroxyhexadecanoic acid

Cat. No.: B1252884
M. Wt: 272.42 g/mol
InChI Key: JGHSBPIZNUXPLA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-hydroxyhexadecanoic acid is the S-enantiomer of 2-hydroxypalmitic acid. It is a 2-hydroxyhexadecanoic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of a (S)-2-hydroxyhexadecanoate. It is an enantiomer of a (R)-2-hydroxyhexadecanoic acid.

Scientific Research Applications

Synthesis and Characterization

  • 2S-hydroxyhexadecanoic acid has been a subject of synthesis and characterization studies. Tulloch (1982) reported the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids with high isotopic and optical purity. This study highlights the importance of precise synthetic methods in producing specific isomers of hexadecanoic acids.

Monolayer Studies and Interfacial Behavior

  • The interfacial behavior of hydroxyhexadecanoic acids, including 2-hydroxyhexadecanoic acid, has been investigated. Kellner and Cadenhead (1978) studied their monolayer characteristics, revealing insights into the effects of attaching secondary hydrophilic groups along the alkane chain of fatty acids.

Environmental Applications

  • The occurrence and analysis of 2-hydroxyhexadecanoic acid in various environmental samples have been explored. Matsumoto, Shioya, and Nagashima (1984) found 2-hydroxy acids, including 2-hydroxyhexadecanoic acid, in microalgae, highlighting its potential importance in natural environments and classification of algal species.

Biological and Medical Research

  • 2-Hydroxyhexadecanoic acid has been studied for its potential biological and medical applications. Harper et al. (1996) investigated the antiviral activity of hydroxy fatty acids, including 2-hydroxyhexadecanoic acid, against a range of viruses, indicating its potential therapeutic uses.

Plant Biology

  • In plant biology, 2-hydroxyhexadecanoic acid has been identified in cutin and suberin hydrolysates. Holloway and Deas (1971) identified isomers of dihydroxyhexadecanoic acid in these hydrolysates, contributing to understanding the biosynthesis of plant cutin and suberin.

Analytical Chemistry

  • In analytical chemistry, 2-hydroxyhexadecanoic acid has been used in methods for detecting and characterizing substances. For instance, Chan et al. (2010) utilized 16-mercaptohexadecanoic acid capped CdSe quantum dots for ultrasensitive copper(II) detection, demonstrating its utility in sensitive analytical methods.

Properties

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

(2S)-2-hydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m0/s1

InChI Key

JGHSBPIZNUXPLA-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@@H](C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromohexadecanoic acid (m.p. 51.5°-52.5° C) prepared from palmitic acid of high purity according to the method of Schwenk, E. and Papa, D; J. Am. Chem. Soc., 70 (1948) 3626, was treated with a solution of potassium hydroxide in 95 % methanol in an oil bath at 90° C at which 2-hydroxyhexadecanoic acid (m.p. 86.1°-86.3° C after recrystallization from ethanol and then from dichloromethane) was formed. Methyl 2-methoxyhexadecanoate (m.p. 28.6°-30.6° C) was obtained from 2-hydroxydecanoic acid by esterification and etherification with diazomethane using borone trifluoride as catalyst for the esterification whereafter it was reduced with lithium aluminum hydride to the formation of 2-methoxyhexadecanol-1 (m.p. 34.3°-34.9° C) which was purified by chromatography on silicic acid, 2-methoxyhexadecyl p-toluenesulphonate (m.p. 38°-39° C) was prepared by treating 2-methoxyhexadecanol with p-toluenesulphonylchloride in pyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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